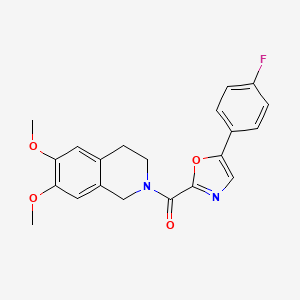
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone is a complex organic compound that belongs to the class of heterocycles. This compound combines the structural features of isoquinoline, oxazole, and aromatic fluoride, making it of particular interest in various fields of scientific research. The presence of multiple functional groups within the same molecule makes it versatile and capable of undergoing various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone typically involves multi-step synthetic routes. One common approach begins with the formation of the isoquinoline core, often via the Pictet-Spengler reaction, followed by functionalization of the dihydroisoquinoline intermediate to introduce the methoxy groups. The oxazole ring is usually synthesized separately, often through cyclization reactions involving amides and aldehydes, and then coupled to the isoquinoline fragment via carbon-carbon bond formation reactions, such as palladium-catalyzed cross-coupling.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the optimization of each step to maximize yield and purity. Process chemists would optimize reaction conditions such as temperature, solvent, and catalysts. Large-scale production could involve continuous flow reactors to enhance efficiency and scalability. Each stage of the process would be designed to comply with safety and environmental regulations.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline and oxazole rings. Oxidizing agents like m-chloroperbenzoic acid (MCPBA) might be used to introduce carbonyl functionalities.
Reduction: : The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, where fluorine can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions Used in These Reactions
Oxidation: : MCPBA in dichloromethane (DCM) at room temperature.
Reduction: : LiAlH₄ in dry ether at low temperatures.
Substitution: : Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) with heat.
Major Products Formed From These Reactions
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols.
Substitution: : Substituted fluorophenyl derivatives.
科学研究应用
This compound finds applications in a variety of scientific fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Medicine: : Investigation of its pharmacological properties, potentially as a lead compound for drug development.
Industry: : Use in materials science for the development of novel polymers or as a precursor in the synthesis of fine chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions at the molecular level:
Molecular Targets: : It can interact with various enzymes or receptors due to its structural diversity.
Pathways Involved: : May involve inhibition or activation of biological pathways, particularly those involving signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline
5-(4-Fluorophenyl)oxazole
Isoquinoline derivatives
Oxazole derivatives
Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone lies in its combined structural features, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for scientific research. Its multi-functional nature and potential biological activities make it a valuable target for further investigation and application.
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-26-17-9-14-7-8-24(12-15(14)10-18(17)27-2)21(25)20-23-11-19(28-20)13-3-5-16(22)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBGRNHIXIQDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
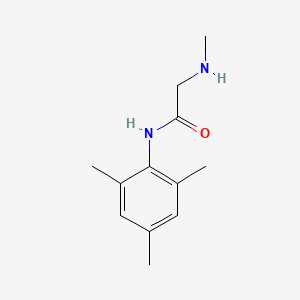
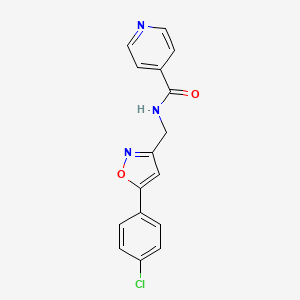
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2912008.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2912010.png)
![6-hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2912011.png)

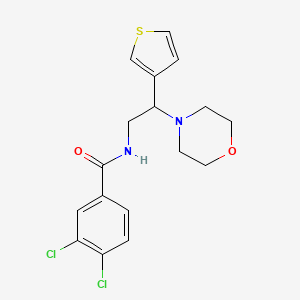
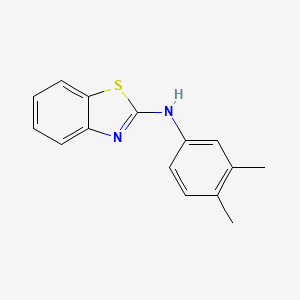
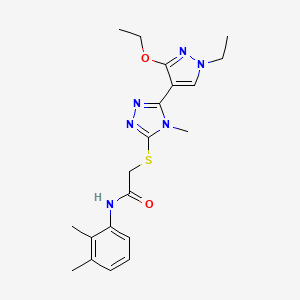
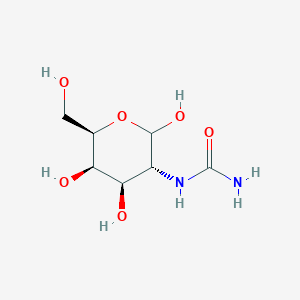

![ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2912027.png)
![1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2912028.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)
